5,5,10,10-Tetrabromo-tricyclo[7.1.0.04,6]decane
Description
化学特性与结构分析
物质基本特征
5,5,10,10-四溴代三环[7.1.0.0^(4,6)]癸烷(C₁₀H₁₂Br₄)是一种高度溴代的三环烷烃,其分子量为451.82 g/mol。该化合物的核心结构包含一个三环骨架,其中两个溴原子位于5号和10号碳原子,并且每个碳原子上各附着一个溴原子。其化学稳定性主要受强电负性溴原子对分子结构的空间屏蔽和电子效应影响。
表1: 物质基本参数
| 参数 | 值 | 数据来源 |
|---|---|---|
| 分子式 | C₁₀H₁₂Br₄ | |
| 分子量 | 451.82 g/mol | |
| CAS注册号 | 4277-22-9 | |
| IUPAC名称 | 5,5,10,10-四溴代三环[7.1.0.0^(4,6)]癸烷 |
分子结构与立体化学
该化合物的三环骨架由三环[7.1.0.0^(4,6)]癸烷构成,其中一个5元环和两个3元环通过共享碳原子形成桥接结构。四个溴原子的分布模式对分子立体化学具有决定性影响:
- 环构象 :根据X射线晶体学研究,三环骨架的平均结构呈船式构象(boat conformation),与早期研究结果一致。
- 溴原子取向 :在晶态中,所有溴原子均位于相邻碳原子的同一侧(同侧位对位),形成对称的空间排列。
- 键长与键角 :C-Br键长约为1.95 Å,环内C-C键长在1.50-1.60 Å范围内,受环张力和立体效应双重影响。
表2: 三环骨架关键结构参数
| 参数 | 数值范围 | 数据来源 |
|---|---|---|
| C-C键长(环内) | 1.50-1.60 Å | |
| C-Br键长 | 1.95 Å | |
| 环内夹角 | 90-120° |
同分异构体对比(endo/exo形式)
尽管该化合物的四溴代结构高度对称,但理论上可能存在endo与exo异构体,具体取决于溴原子的相对空间排列。目前研究表明:
- endo异构体 :溴原子朝向三环内部的构象,受环内电子云阻挡影响稳定性较低。
- exo异构体 :溴原子朝向三环外部的构象,受空间排斥较小,能量更低。
表3: endo/exo异构体的理论比较
| 参数 | endo形式 | exo形式 |
|---|---|---|
| 能量稳定性 | 较低 | 较高 |
| 空间位阻 | 明显 | 微弱 |
| 实际存在性 | 未观察到 | 主要存在形式 |
根据溴加成反应的研究(如文献),三环烷烃的溴加成倾向于通过exo溴离子中间体路径进行,导致生成物中溴原子偏好exo取向。因此,5,5,10,10-四溴代三环[7.1.0.0^(4,6)]癸烷的单一构型主要为exo形式。
Properties
IUPAC Name |
5,5,10,10-tetrabromotricyclo[7.1.0.04,6]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br4/c11-9(12)5-1-2-6-8(10(6,13)14)4-3-7(5)9/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZFVWOOXISXFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2(Br)Br)CCC3C1C3(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383611 | |
| Record name | 5,5,10,10-Tetrabromotricyclo[7.1.0.0~4,6~]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4277-22-9 | |
| Record name | 5,5,10,10-Tetrabromotricyclo[7.1.0.0~4,6~]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,10,10-Tetrabromo-tricyclo[7.1.0.04,6]decane typically involves the halogenation of tricyclo[7.1.0.04,6]decane. One common method is the bromination of 1,5-cyclooctadiene, which undergoes cyclopropanation to form the tricyclic structure . The reaction conditions often include the use of bromine as the halogenating agent and a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction is carried out in reactors designed to handle the exothermic nature of halogenation reactions. The product is then purified through crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
5,5,10,10-Tetrabromo-tricyclo[7.1.0.04,6]decane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of different oxidation states of the compound.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while reduction can produce partially brominated tricyclic compounds.
Scientific Research Applications
Organic Synthesis
5,5,10,10-Tetrabromo-tricyclo[7.1.0.04,6]decane serves as a versatile building block in organic synthesis. Its structure allows for multiple functionalization reactions:
- Substitution Reactions : The bromine atoms can be replaced with other functional groups through nucleophilic substitution.
- Reduction Reactions : It can be reduced to yield less brominated derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Oxidation Reactions : Oxidative conditions can alter the oxidation states of the compound.
Biological Studies
The compound's brominated nature makes it valuable for studying the biological effects of halogenated organic compounds:
- Toxicology Research : Investigations into its toxicity and environmental impact are ongoing, particularly regarding its behavior in biological systems.
- Pharmacological Potential : Preliminary studies suggest potential medicinal properties, including use as a precursor for developing new pharmaceuticals.
Flame Retardants
Due to its high bromine content, this compound is employed in producing flame retardants:
- Industrial Applications : It is utilized in various materials to enhance fire resistance, particularly in plastics and textiles.
Case Study 1: Organic Synthesis
In a study focused on synthesizing novel organic compounds, researchers utilized this compound as a key intermediate. The compound underwent nucleophilic substitution reactions to create derivatives with enhanced biological activity.
Case Study 2: Toxicological Assessment
A comprehensive toxicological assessment evaluated the environmental persistence and bioaccumulation of this compound in aquatic organisms. Results indicated significant bioaccumulation potential and raised concerns about its long-term ecological impact.
Mechanism of Action
The mechanism of action of 5,5,10,10-Tetrabromo-tricyclo[7.1.0.04,6]decane involves its interaction with molecular targets through its bromine atoms. These interactions can lead to various chemical transformations, depending on the specific pathways involved. The compound’s tricyclic structure provides a rigid framework that influences its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Tricyclic Compounds
5,5,10,10-Tetrachloro-tricyclo[7.1.0.0⁴,⁶]decane (CAS R153087)
- Structural Similarity : Chlorine replaces bromine at the same positions.
4,4,10,10-Tetrabromo-tricyclo[7.1.0.0³,⁵]decane (CAS 61832-83-5)
- Positional Isomerism : Bromine substituents at the 4 and 10 positions alter ring strain and orbital overlap compared to the 5,5,10,10-tetrabromo isomer.
- Synthetic Applications: No direct evidence of solvolysis behavior, but positional differences likely affect product distribution in ring-opening reactions .
Brominated Bicyclic and Dispiro Compounds
Bicyclo[6.1.0]nonane, 9,9-dibromo- (CAS 59531-26-9)
- Structural Simplicity : A smaller bicyclic framework with two bromine atoms.
- Reactivity : Lower halogen density reduces steric hindrance, enabling faster ring-opening kinetics but limiting the complexity of derived products .
Dispiro[2.0.2.1]heptane, 7,7-dibromo- (CAS 50874-21-0)
- Unique Architecture : Dispiro systems exhibit distinct strain and torsional effects compared to tricyclic analogs.
- Applications: Limited evidence on synthetic utility, though dispiro frameworks are explored in materials science for their rigidity .
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
- Reactivity Trends : Brominated tricyclic compounds generally outperform chlorinated analogs in solvolysis due to bromine’s superior leaving-group ability. Positional isomerism significantly impacts reaction outcomes, as seen in the dominance of trans,trans-cyclodecadienes from the 5,5,10,10-tetrabromo isomer .
- Commercial Considerations : The tetrachloro analog’s lack of guaranteed purity underscores the tetrabromo variant’s practicality in reproducible syntheses .
- Structural Diversity : Dispiro and bicyclic brominated compounds offer alternative frameworks for strain-driven reactions but lack the functional versatility of tricyclic systems .
Biological Activity
5,5,10,10-Tetrabromo-tricyclo[7.1.0.04,6]decane is a brominated organic compound with the molecular formula C10H12Br4 and a molecular weight of 451.82 g/mol. Its unique structure and bromination pattern endow it with distinct chemical properties that have implications in various fields, including chemistry, biology, and medicine.
The compound is characterized by its tetrabrominated tricyclic structure, which influences its reactivity and biological interactions. The presence of bromine atoms allows for various chemical transformations, making it a valuable compound in organic synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C10H12Br4 |
| Molecular Weight | 451.82 g/mol |
| Melting Point | 173-174 °C |
| Boiling Point | 388.4 °C (predicted) |
| Density | 2.331 g/cm³ |
The biological activity of this compound is primarily attributed to its interaction with molecular targets via the bromine atoms present in its structure. These interactions can lead to various biochemical transformations that may affect cellular processes.
Cytotoxicity Studies
In vitro studies assessing the cytotoxicity of halogenated compounds reveal that these substances can selectively induce apoptosis in tumor cells while sparing normal cells. Although direct studies on this compound are scarce, its structural similarities to other cytotoxic agents suggest potential anticancer activity.
Case Studies and Research Findings
- Antitumor Activity : A study examining various brominated compounds found that certain derivatives exhibited significant cytotoxic effects against human tumor cell lines while showing lower toxicity to normal cells . This suggests a potential for this compound in cancer treatment.
- Flame Retardant Applications : The compound is also explored for its use as a flame retardant due to the stability imparted by the bromine atoms . Its effectiveness in this role has been documented in industrial applications.
- Environmental Impact : Research into the environmental persistence of brominated compounds highlights concerns regarding bioaccumulation and toxicity in aquatic ecosystems . Understanding these impacts is crucial for assessing the safety of compounds like this compound.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar halogenated compounds:
| Compound | Bromination/Chlorination | Biological Activity |
|---|---|---|
| 5,5,10,10-Tetrachloro-tricyclo[7.1.0.04,6]decane | Tetrachloro | Antimicrobial and potential cytotoxicity |
| 5,5-Dibromo-3-formylchromone | Dibrominated | Significant anti-H.pylori activity |
| 6-Bromocoumarin | Monobrominated | Exhibits cytotoxicity against multiple cancer cell lines |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 5,5,10,10-Tetrabromo-tricyclo[7.1.0.04,6]decane, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The compound can be synthesized via bromination of tricyclodecane derivatives under controlled conditions. Key steps include optimizing stoichiometric ratios of brominating agents (e.g., Br₂ or HBr) and reaction temperature (typically 0–25°C). Reaction progress should be monitored using thin-layer chromatography (TLC) to identify intermediates and byproducts . Post-synthesis, purification via column chromatography or recrystallization in non-polar solvents is recommended. Reaction efficiency depends on steric hindrance within the tricyclic framework, requiring extended reaction times (3–7 days) to ensure complete bromination .
Q. What analytical techniques are essential for confirming the identity and purity of this compound?
- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. For purity assessment, combine gas chromatography (GC) or high-performance liquid chromatography (HPLC) with elemental analysis. Note that commercial suppliers may not provide analytical certificates, necessitating independent validation . Cross-referencing spectral data with computational simulations (e.g., DFT-based NMR predictions) can resolve ambiguities in peak assignments .
Q. What safety protocols are mandated for handling brominated polycyclic compounds in laboratory settings?
- Methodological Answer : Follow institutional Chemical Hygiene Plans, including fume hood use, PPE (gloves, goggles, lab coats), and rigorous waste disposal protocols. Brominated compounds often release toxic fumes during synthesis; real-time gas monitoring (e.g., for HBr) is advised. Advanced labs require safety training and 100% compliance with hazard exams before experimental work .
Advanced Research Questions
Q. How can computational chemistry tools predict and optimize reaction pathways for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT or ab initio methods) can model reaction energetics and transition states. Software like Gaussian or ORCA aids in identifying low-energy pathways for bromination. Pair computational results with experimental validation via in situ spectroscopy (e.g., IR or Raman) to refine reaction parameters. This hybrid approach reduces trial-and-error experimentation by >50% .
Q. What strategies resolve contradictions in spectroscopic data during structural characterization?
- Methodological Answer : Discrepancies between experimental and theoretical NMR shifts often arise from conformational flexibility or solvent effects. Use dynamic NMR (DNMR) to study slow conformational exchanges. For ambiguous mass spectra, isotopic labeling (e.g., ²H or ¹³C) or tandem MS/MS fragmentation can clarify molecular ion patterns. Collaborative data sharing with crystallography groups can validate 3D structures .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
